molecular formula C11H15NO B8811043 3-Amino-1-phenylcyclopentanol

3-Amino-1-phenylcyclopentanol

Cat. No. B8811043
M. Wt: 177.24 g/mol
InChI Key: CZIUGYRNEFEWJZ-UHFFFAOYSA-N
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Patent
US08802711B2

Procedure details

A solution of Example 58B (107 mg, 0.348 mmol), MeOH (5.5 mL), and hydrazine monohydrate (0.424 mL, 8.70 mmol) was heated at 50° C. for 1 hour, cooled to ambient temperature, and diluted with MTBE (50 mL) and water (25 mL). The layers were separated. The organic layer was washed with water (10 mL) and brine (10 mL), dried (Na2SO4), and concentrated to provide the title compound (34 mg, 0.19 mmol, 55% yield).
Name
solution
Quantity
107 mg
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
0.424 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH2:6][CH2:5][CH:4]([N:7]2C(=O)C3C(=CC=CC=3)C2=O)[CH2:3]1.CO.O.NN>CC(OC)(C)C.O>[NH2:7][CH:4]1[CH2:5][CH2:6][C:2]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)([OH:1])[CH2:3]1 |f:2.3|

Inputs

Step One
Name
solution
Quantity
107 mg
Type
reactant
Smiles
OC1(CC(CC1)N1C(C2=CC=CC=C2C1=O)=O)C1=CC=CC=C1
Name
Quantity
5.5 mL
Type
reactant
Smiles
CO
Name
Quantity
0.424 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CC(C)(C)OC
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
The organic layer was washed with water (10 mL) and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1CC(CC1)(O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.19 mmol
AMOUNT: MASS 34 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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